molecular formula C7H7Br2N B1529406 (2,5-Dibromophenyl)methanamine CAS No. 1214331-41-5

(2,5-Dibromophenyl)methanamine

Cat. No. B1529406
M. Wt: 264.94 g/mol
InChI Key: HUNQPBCFWHODKV-UHFFFAOYSA-N
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Description

“(2,5-Dibromophenyl)methanamine” is an aromatic compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 . It belongs to the class of organic compounds known as bromobenzenes .


Molecular Structure Analysis

The molecular structure of “(2,5-Dibromophenyl)methanamine” consists of a benzene ring substituted with two bromine atoms at the 2nd and 5th positions and a methanamine group .

Scientific Research Applications

Serotonin and Noradrenaline Reuptake Inhibition

A study by Whitlock, Blagg, and Fish (2008) describes a series of 1-(2-phenoxyphenyl)methanamines, which possess selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. This implies potential applications in treatments targeting these neurotransmitters, commonly associated with mood and mental health disorders (Whitlock et al., 2008).

Synthesis and Characterization

A compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which relates structurally to (2,5-Dibromophenyl)methanamine, was synthesized by Shimoga, Shin, and Kim (2018). This compound was characterized using various spectroscopic techniques, suggesting applications in chemical analysis and material science (Shimoga, Shin, & Kim, 2018).

Antidepressant-like Activity

Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. They showed potent antidepressant-like activity, highlighting the potential of similar compounds in psychiatric medicine (Sniecikowska et al., 2019).

Quantitative Structure-Activity Relationship

A study by Mente et al. (2008) utilized QSAR models to evaluate activities for compounds in the phenoxyphenyl-methanamine class, to which (2,5-Dibromophenyl)methanamine belongs. This research aids in understanding the structure-activity relationship, crucial for drug development (Mente et al., 2008).

Anticancer Activity

Mbugua et al. (2020) reported on new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands related to (2,5-Dibromophenyl)methanamine. They demonstrated significant anticancer activity against various human cancer cell lines, suggesting potential in oncological therapeutics (Mbugua et al., 2020).

properties

IUPAC Name

(2,5-dibromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNQPBCFWHODKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dibromophenyl)methanamine

CAS RN

1214331-41-5
Record name (2,5-dibromophenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Akbulut, T Endo, S Yamada… - Journal of Polymer …, 2015 - Wiley Online Library
We report a novel approach for fabrication of multifunctional conjugated polymers, namely poly(p‐phenylene)s (PPPs) possessing polypeptide (poly‐l‐lysine, PLL) and hydrophilic poly(…
Number of citations: 25 onlinelibrary.wiley.com
R Smaldone, S Dodani - 2020 - scholar.archive.org
Neutral hosts for the recognition of anionic guests in water remain underdeveloped due to the inherent thermodynamic barrier for desolvation. As a new strategy to address this …
Number of citations: 0 scholar.archive.org
H Akbulut, B Guler, S Timur, Y Yagci - RSC Advances, 2015 - pubs.rsc.org
A novel approach for bioconjugation associated with a fluorescent conjugated polymer is demonstrated. For this purpose, a conjugated polymer, poly(p-phenylene) (PPP), with lateral …
Number of citations: 16 pubs.rsc.org
H AKBULUT - 2015 - core.ac.uk
Conducting polymers (CPs) are known as “synthetic metals”, making them fundamental materials in many research fields because of their outstanding characteristics. They exhibit both …
Number of citations: 2 core.ac.uk
H Akbulut - polen.itu.edu.tr
Konjuge polimerlerin optik, elektronik, diyot ve biyolojik alanlardaki artan umut verici uygulamaları nedeniyle önemli oranda bilimsel çalışma konjuge polimerlerin bir çok açıdan yeni …
Number of citations: 2 polen.itu.edu.tr

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